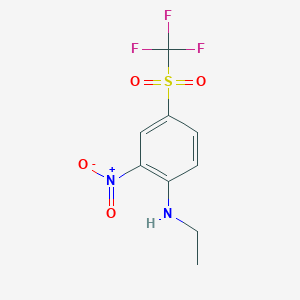

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline is a chemical compound with the molecular formula C9H9F3N2O4S and a molecular weight of 298.24 g/mol . It is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.

Méthodes De Préparation

The synthesis of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline involves several steps. One common method includes the nitration of N-ethyl-4-trifluoromethanesulfonylaniline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Angiotensin II Type 1 Receptor Antagonism

One of the primary applications of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline is its role as an angiotensin II type 1 receptor antagonist. This activity is crucial in the development of antihypertensive medications. The compound has been shown to effectively inhibit the angiotensin II receptor, which is implicated in hypertension and related cardiovascular conditions.

Neprilysin Inhibition

In addition to its receptor antagonism, this compound also exhibits neprilysin inhibition. Neprilysin is an enzyme that degrades vasoactive peptides, including natriuretic peptides that promote vasodilation and diuresis. By inhibiting neprilysin, this compound can enhance the levels of these peptides, contributing to its therapeutic effects in managing heart failure and hypertension .

Pharmacological Studies

Research Tool for Biological Assays

The compound serves as a valuable research tool in biological assays aimed at studying the effects of angiotensin II receptor antagonism and neprilysin inhibition. Researchers utilize it to evaluate new chemical entities by comparing their biological activity against established benchmarks provided by this compound. This comparative analysis helps in understanding the pharmacodynamics of new drugs .

Case Studies

Therapeutic Efficacy in Hypertension

In clinical studies, compounds similar to this compound have demonstrated significant efficacy in lowering blood pressure among patients with hypertension. For instance, a study highlighted that patients receiving a combination therapy involving an angiotensin II receptor antagonist and a neprilysin inhibitor showed improved outcomes compared to those on standard treatments alone .

Combination Therapies

The compound has been investigated for its utility in combination therapies. It can be formulated with other antihypertensive agents such as diuretics or calcium channel blockers, enhancing therapeutic efficacy while potentially reducing side effects associated with higher doses of single agents .

Data Tables

| Application | Mechanism | Clinical Relevance |

|---|---|---|

| Angiotensin II Receptor Antagonism | Blocks angiotensin II binding to its receptor | Reduces blood pressure |

| Neprilysin Inhibition | Prevents degradation of vasoactive peptides | Enhances vasodilation |

| Research Tool | Used in biological assays for drug evaluation | Supports development of new therapeutics |

Mécanisme D'action

The mechanism of action of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethanesulfonyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are still ongoing .

Comparaison Avec Des Composés Similaires

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline can be compared with similar compounds such as:

N-ethyl-2-nitroaniline: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties and reactivity.

2-nitro-4-trifluoromethanesulfonylaniline: Lacks the ethyl group, which can affect its solubility and interaction with other molecules.

N-ethyl-4-trifluoromethanesulfonylaniline: Lacks the nitro group, leading to different redox properties.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Activité Biologique

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline, a compound with the molecular formula C9H9F3N2O4S, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a nitro group and a trifluoromethanesulfonyl moiety, which are critical for its biological activity. The synthesis typically involves several steps, including the introduction of the nitro group and trifluoromethanesulfonyl group onto an aniline scaffold. The synthetic pathway can include:

- Nitration of Aniline : Introduction of the nitro group at the 2-position.

- Sulfonylation : Reaction with trifluoromethanesulfonyl chloride to introduce the sulfonyl group.

- Alkylation : Addition of the ethyl group to form the final product.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often display activity against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains. For instance, related compounds with nitro groups have demonstrated potent antitubercular activity with minimum inhibitory concentrations (MICs) as low as 4 μg/mL against M. tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Related Nitro Compounds

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 4 | M. tuberculosis H37Rv |

| Compound B | 16 | Rifampicin-resistant TB |

| This compound | TBD | TBD |

Antitumor Activity

Research indicates that similar nitroanilines possess antitumor properties. For example, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth without significant toxicity to normal cells . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Research Findings

- Antitubercular Activity Evaluation : A study synthesized a series of derivatives based on nitroanilines and tested their efficacy against M. tuberculosis. The most potent derivative exhibited an MIC comparable to established antitubercular agents, indicating a potential for development into new treatments .

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that certain analogs of this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential in oncology .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could disrupt cellular processes in bacteria and cancer cells, leading to cell death through oxidative stress pathways .

Propriétés

IUPAC Name |

N-ethyl-2-nitro-4-(trifluoromethylsulfonyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O4S/c1-2-13-7-4-3-6(5-8(7)14(15)16)19(17,18)9(10,11)12/h3-5,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMROGBILXDRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.